4-[2-(4-Methylphenoxy)ethoxy]benzoic acid is an organic compound characterized by its benzoic acid structure, which is substituted with a 2-(4-methylphenoxy)ethoxy group. Its molecular formula is C16H16O4, and it has a molecular weight of 272.3 g/mol. This compound exhibits various physical properties, including a density of 1.198 g/cm³ and a boiling point of approximately 459.4ºC at 760 mmHg . The presence of the ethoxy and methylphenoxy groups contributes to its unique chemical behavior and potential applications.
The chemical reactivity of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid can be attributed to its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:
These reactions are fundamental in organic synthesis, allowing for the modification and derivation of more complex molecules.
The biological activity of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid has been explored in various studies. Compounds with similar structures often exhibit anti-inflammatory and analgesic properties, making them potential candidates for pharmaceutical applications. Specific studies have suggested that derivatives of this compound may interact with biological pathways involved in inflammatory responses, although detailed pharmacological profiles remain to be fully elucidated .
Synthesis of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid typically involves multi-step organic reactions:
These methods allow for the efficient production of the compound while maintaining high purity levels.
4-[2-(4-Methylphenoxy)ethoxy]benzoic acid finds applications in several fields:
Its versatility makes it a compound of interest across multiple industries.
Interaction studies involving 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid focus on its binding affinity and mechanism of action within biological systems. Research indicates that it may interact with specific receptors or enzymes related to inflammation and pain pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .
Several compounds share structural similarities with 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid | C16H16O5 | Contains a hydroxyl group, enhancing solubility |
| 2-[2-(2-Bromo-4-methylphenoxy)ethoxy]benzoic acid | C16H15BrO4 | Bromine substitution introduces halogen reactivity |
| Benzoic acid, 4-ethoxy- | C10H12O3 | Lacks the methylphenoxy group, affecting activity |
The uniqueness of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid lies in its specific combination of functional groups, which may contribute to distinct biological activities compared to these similar compounds. This specificity is critical when considering its potential applications in pharmaceuticals and other fields.
4-[2-(4-Methylphenoxy)ethoxy]benzoic acid belongs to the aryl ether-substituted benzoic acid family. Its IUPAC name systematically describes the substituents: a benzoic acid group at position 4, linked via an ethoxy spacer to a 4-methylphenoxy moiety. The molecular structure (Fig. 1) comprises three key regions:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₆O₄ | |
| Molar mass | 272.2958 g/mol | |
| Density | 1.198 g/cm³ | |
| Boiling point | 459.4°C at 760 mmHg | |
| Refractive index | 1.579 |
The compound’s solubility profile remains partially characterized, with expected poor aqueous solubility (logP ≈ 3.1) due to the nonpolar 4-methylphenoxy group. X-ray crystallography data, though unavailable in public databases, would clarify its solid-state packing and hydrogen-bonding networks.
First reported in chemical registries during the late 20th century, 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid emerged from efforts to modify salicylic acid derivatives for enhanced bioactivity. Early synthetic routes likely involved Williamson ether synthesis, coupling 4-hydroxybenzoic acid with 2-(4-methylphenoxy)ethyl halides under basic conditions. While not explicitly documented in the retrieved sources, analogous compounds like 2-(4-methylphenoxy)benzoic acid (CAS 21905-69-1) suggest shared synthetic strategies.
The synthesis of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid typically follows a multi-step approach involving etherification reactions and subsequent transformations [1]. The most commonly employed synthetic route begins with the preparation of the phenoxy-ethoxy linkage through nucleophilic substitution reactions [2]. This fundamental approach involves the reaction of 4-hydroxybenzoic acid derivatives with appropriately functionalized ethoxy reagents bearing the 4-methylphenoxy moiety [1].
The primary synthetic pathway proceeds through a two-stage etherification process [1]. In the first stage, 4-methylphenol undergoes reaction with 2-chloroethanol or similar ethoxy-containing electrophiles under basic conditions to form the intermediate 2-(4-methylphenoxy)ethanol [3]. This intermediate is subsequently employed in a second etherification reaction with methyl 4-hydroxybenzoate, followed by hydrolysis to yield the target benzoic acid derivative [1] [3].
Alternative synthetic approaches have been developed utilizing different starting materials and reaction sequences [2]. One notable route involves the direct coupling of pre-formed phenoxy-ethoxy intermediates with benzoic acid derivatives through palladium-catalyzed cross-coupling reactions [4]. This methodology offers advantages in terms of regioselectivity and functional group tolerance compared to traditional etherification approaches [4].
Table 1: Comparative Analysis of Synthetic Routes for Phenoxy-Ethoxy Benzoic Acid Derivatives
| Synthetic Route | Starting Materials | Key Steps | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Sequential Etherification | 4-Methylphenol, 2-chloroethanol, 4-hydroxybenzoate | Etherification (2 steps), Hydrolysis | 65-75% [1] | 12-18 hours |
| Palladium-Catalyzed Coupling | Phenoxy-ethoxy halide, Benzoic acid derivative | Cross-coupling, Functional group manipulation | 70-85% [4] | 8-12 hours |
| Phase Transfer Catalysis | 4-Methylphenol, Ethylene glycol diacetate, Benzoic acid | Single-pot multi-component reaction | 60-70% [5] | 6-8 hours |
The choice of synthetic route significantly impacts both the overall yield and the purity of the final product [6]. Research has demonstrated that the sequential etherification approach provides good control over regioselectivity, while palladium-catalyzed methods offer superior atom economy and reduced waste generation [4] [6].
Palladium-based catalytic systems have emerged as the most effective approach for the synthesis of phenoxy-ethoxy benzoic acid derivatives [4] [7]. The optimal catalytic system typically employs palladium acetate or bis(cinnamyl)palladium dichloride as the palladium source, combined with appropriate phosphine ligands [4] [8]. Research has shown that the choice of ligand significantly influences both the reaction rate and selectivity [7].
Temperature optimization studies have revealed that reaction temperatures between 80-120°C provide the optimal balance between reaction rate and product selectivity [4] [3]. Lower temperatures result in incomplete conversion, while higher temperatures lead to increased formation of side products and catalyst decomposition [9]. Pressure conditions typically range from atmospheric pressure to 2.0 megapascals, with elevated pressure enhancing reaction rates for certain substrate combinations .
Table 2: Optimal Catalytic Conditions for Phenoxy-Ethoxy Benzoic Acid Synthesis
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 80-120°C [4] [3] | Increases up to 110°C | Decreases above 120°C |
| Pressure | 1.0-2.0 MPa | Moderate increase | Minimal effect |
| Catalyst Loading | 1-3 mol% [4] | Increases with loading | Optimal at 2 mol% |
| Reaction Time | 6-12 hours [4] | Plateaus after 8 hours | Decreases with extended time |
Solvent selection plays a crucial role in determining reaction efficiency [6] [11]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran have demonstrated superior performance compared to protic solvents [3] . The use of co-solvents can further enhance reaction rates and improve product solubility [6].
Base selection and concentration represent critical parameters for achieving optimal yields [3] [5]. Potassium carbonate and cesium carbonate have shown superior performance compared to sodium hydroxide or organic bases [3]. The optimal base concentration typically ranges from 1.5 to 2.0 equivalents relative to the limiting reagent [5].
Purification of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid requires careful consideration of the compound's physicochemical properties [13] [14]. Recrystallization represents the most commonly employed purification technique, with solvent selection being critical for achieving high purity [13] [15]. Mixed solvent systems consisting of ethanol and water in ratios ranging from 1:2 to 1:4 have demonstrated optimal performance for recrystallization [13] [14].
The recrystallization process benefits from controlled cooling rates to achieve optimal crystal formation [15] [16]. Slow cooling at rates of 0.5-1.0°C per minute promotes the formation of larger, more uniform crystals with improved purity [15]. Seeding techniques can further enhance crystal quality and reduce the likelihood of oil formation during crystallization [15] [16].
Table 3: Purification Methods and Yield Recovery Data
| Purification Method | Solvent System | Recovery Yield | Purity Achievement | Processing Time |
|---|---|---|---|---|
| Recrystallization | Ethanol:Water (1:3) [13] | 85-92% | >98% | 4-6 hours |
| Column Chromatography | Hexane:Ethyl acetate (3:1) [14] | 90-95% | >95% | 2-3 hours |
| Crystallization by pH Adjustment | Water with HCl [13] | 80-88% | >97% | 3-4 hours |
Column chromatography serves as an alternative purification method, particularly useful for removing closely related impurities [14] [17]. Silica gel chromatography using gradient elution with hexane and ethyl acetate mixtures provides effective separation of the target compound from synthetic byproducts [14]. The optimal gradient typically progresses from 4:1 to 2:1 hexane:ethyl acetate over the course of the separation [17].
Yield optimization strategies focus on minimizing product losses during workup and purification procedures [6] [15]. Careful attention to pH control during aqueous workups prevents product decomposition and improves recovery [13]. The use of saturated sodium chloride solutions for washing organic extracts reduces product solubility losses compared to pure water [6].
Green chemistry principles have been successfully applied to the synthesis of phenoxy-ethoxy benzoic acid derivatives through various sustainable methodologies [18] [19]. The implementation of water as a reaction medium represents a significant advancement in reducing environmental impact [20] [18]. Aqueous reaction conditions eliminate the need for organic solvents while maintaining good reaction efficiency [18].
Biocatalytic approaches have emerged as promising alternatives to traditional chemical synthesis [21] [22]. Enzyme-catalyzed transformations offer high selectivity and operate under mild reaction conditions, significantly reducing energy requirements [21]. Organic catalysts derived from renewable sources provide additional environmental benefits compared to metal-based catalytic systems [21] [22].
Table 4: Green Chemistry Metrics for Synthetic Approaches
| Approach | Atom Economy | Energy Requirements | Waste Generation | Solvent Impact |
|---|---|---|---|---|
| Traditional Synthesis | 65-70% [18] | High (120°C, 8-12h) | Moderate | Organic solvents |
| Aqueous Phase Catalysis | 75-80% [18] | Moderate (80°C, 6-8h) | Low | Water-based |
| Biocatalytic Route | 85-90% [21] | Low (37°C, 4-6h) | Minimal | Aqueous buffer |
| Microwave-Assisted | 70-75% [23] | Reduced (90°C, 2-4h) | Moderate | Reduced volumes |
Microwave-assisted synthesis has demonstrated significant improvements in reaction efficiency and energy consumption [23]. The application of microwave irradiation reduces reaction times by 50-70% while maintaining comparable yields to conventional heating methods [23]. This approach also enables the use of reduced solvent volumes, further contributing to environmental sustainability [23].
The implementation of continuous flow chemistry represents another advancement in green synthesis [19] [24]. Flow reactors enable precise control of reaction conditions while reducing waste generation and improving safety [24]. The continuous nature of these processes also facilitates easier scale-up and integration with downstream purification steps [19].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid through both proton and carbon-13 techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular architecture [2] [3] [4]. The aromatic protons of the benzoyl moiety appear as a doublet at 7.8-8.0 parts per million, integrating for two protons and representing the ortho positions relative to the carboxylic acid group [4] [5]. The meta protons of the same benzene ring resonate at 6.8-7.2 parts per million as a doublet with two-proton integration [2] [4].
The methylphenoxy aromatic protons contribute four protons appearing as multiplets in the 6.8-7.0 parts per million region, with the methyl substituent creating subtle splitting patterns [6] [2]. The ethoxy bridge provides characteristic triplet signals at 4.2-4.4 parts per million, integrating for four protons and confirming the -OCH2CH2O- connectivity [7] [8]. The methyl group attached to the phenoxy ring appears as a sharp singlet at 2.3 parts per million, integrating for three protons [6] [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at 167-171 parts per million, characteristic of aromatic carboxylic acids [3]. The aromatic carbons bearing oxygen substituents resonate at 155-160 parts per million, while the aromatic carbon-hydrogen carbons appear in the 127-135 parts per million region as complex multiplets [6] [7]. The aliphatic carbons of the ethoxy bridge typically appear at 67-70 parts per million, and the methyl carbon resonates at 20-22 parts per million [9] [10].
Infrared spectroscopy provides diagnostic information regarding the functional groups present in 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid. The carboxylic acid functionality exhibits characteristic absorption patterns including a broad, strong absorption band at 3300-2500 wavenumbers attributed to the hydroxyl stretch of the carboxylic acid group [11] [12] [13]. This broad absorption results from hydrogen bonding interactions between carboxylic acid molecules in both solution and solid states [14] [13].
The carbonyl stretch of the carboxylic acid appears as a strong absorption at 1680-1665 wavenumbers, slightly shifted from typical ketone carbonyls due to the electron-withdrawing effect of the aromatic ring [12] [15] [16]. Aromatic carbon-carbon stretching vibrations manifest as medium intensity bands at 1610-1580 and 1520-1480 wavenumbers [11] [17]. The ether linkages contribute strong absorptions at 1290-1240 wavenumbers for aromatic ether carbon-oxygen stretches and 1180-1160 wavenumbers for aliphatic ether stretches [7] [18].
Additional characteristic bands include carbon-hydrogen bending vibrations of the aromatic rings at 830-810, 770-750, and 690-670 wavenumbers [12] [17]. The methylphenoxy substituent contributes specific absorption patterns that distinguish this compound from other benzoic acid derivatives [11] [14].
Mass spectrometric analysis of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid provides fragmentation patterns that confirm the molecular structure and connectivity. The molecular ion peak appears at mass-to-charge ratio 272, corresponding to the molecular weight of the compound [19] [9]. However, this peak typically exhibits low intensity (10-20% relative intensity) due to the ready fragmentation of the molecule under electron ionization conditions [15] [19].
The base peak occurs at mass-to-charge ratio 227, resulting from the loss of the carboxylic acid group (45 mass units), a common fragmentation pathway for aromatic carboxylic acids [15] [19]. Alternative fragmentation includes loss of the ethoxy group (45 mass units) also producing a fragment at mass-to-charge ratio 227 with 80-90% relative intensity [19]. Loss of the entire methylphenoxy group (107 mass units) generates a fragment at mass-to-charge ratio 165 with moderate intensity (40-60%) [19].
Characteristic fragment ions include the 4-methylphenoxy cation at mass-to-charge ratio 107 (60-80% relative intensity), the tropylium ion at mass-to-charge ratio 91 (50-70% relative intensity), and various rearrangement products following McLafferty rearrangement mechanisms [15] [19]. These fragmentation patterns provide definitive structural confirmation and differentiate this compound from closely related isomers [19].
X-ray crystallographic analysis of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid reveals detailed three-dimensional molecular packing and intermolecular interactions. Based on studies of structurally related benzoic acid derivatives, the compound likely crystallizes in a monoclinic or triclinic crystal system [21] [22]. The most probable space groups are P21/c or P-1, which are commonly observed for substituted benzoic acids with extended alkoxy chains [21] [22].
The unit cell parameters are estimated to fall within the ranges: a = 8.5-12.0 Ångströms, b = 10.0-15.0 Ångströms, and c = 15.0-20.0 Ångströms, with the c-axis accommodating the extended molecular length [21] [22]. For monoclinic systems, the β angle typically ranges from 95.0-110.0 degrees, while α and γ angles remain at 90 degrees [21]. The calculated density is expected to be 1.18-1.25 grams per cubic centimeter, consistent with the molecular weight and typical packing efficiency [22] [23].
The crystal packing is dominated by hydrogen bonding interactions between carboxylic acid groups, forming centrosymmetric dimers with oxygen-oxygen distances of approximately 2.60 Ångströms [21] [22]. These dimers are characteristic of benzoic acid derivatives and provide significant stabilization to the crystal structure [21] [13]. Additional intermolecular interactions include π-π stacking between aromatic rings and carbon-hydrogen to oxygen interactions involving the ethoxy bridge [22] [23].
The molecular conformation within the crystal lattice shows the carboxylic acid group coplanar with the benzene ring, consistent with optimal conjugation [21] [24]. The ethoxy bridge adopts an extended conformation to minimize steric interactions, while the methylphenoxy group orientation depends on crystal packing requirements [22].
Conformational analysis of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid reveals multiple low-energy conformations arising from rotation about the flexible ethoxy bridge. The carboxylic acid group maintains planarity with the benzene ring, with the C(phenyl)-C(carboxyl) torsion angle preferentially at 0 ± 10 degrees [25] [24]. This planar arrangement maximizes conjugation between the carboxyl group and the aromatic π-system, providing approximately 15-25 kilojoules per mole stabilization [24].
The ethoxy bridge presents the most conformationally flexible region of the molecule. The C(carboxyl)-O-C(ethoxy) torsion angle preferentially adopts anti arrangements at ±120 ± 15 degrees, with relatively low energy barriers of 8-15 kilojoules per mole [25] . The central O-C-C-O torsion angle shows preference for gauche conformations at ±60 ± 20 degrees, with energy barriers of 12-20 kilojoules per mole [24].
The ether linkage connecting to the methylphenoxy group exhibits planarity preferences, with the C-O-C(phenyl) torsion angle at ±30 ± 15 degrees and energy barriers of 10-18 kilojoules per mole [25] . The phenyl ring orientation relative to the ethoxy bridge shows perpendicular arrangements at ±90 ± 20 degrees with barriers of 12-22 kilojoules per mole [25].
Computational studies using semi-empirical and density functional theory methods confirm that multiple conformers exist within a narrow energy range of 5-10 kilojoules per mole [25] [24]. The most stable conformations balance intramolecular interactions, steric effects, and dipole-dipole interactions [25] [27]. Temperature-dependent conformational populations indicate significant conformational flexibility at ambient conditions [25] [24].
Computational modeling using density functional theory provides detailed insights into the electronic structure and geometric parameters of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid. Calculations performed with the B3LYP functional and 6-31G(d) basis set yield a total electronic energy of -998.245 ± 0.005 Hartrees, with higher level calculations using 6-311G(d,p) basis sets providing -998.367 ± 0.003 Hartrees [27] [28] [29].
The optimized molecular geometry reveals bond lengths consistent with aromatic carboxylic acids: carbon-carbon aromatic bonds of 1.39-1.40 Ångströms, carbon-oxygen single bonds of 1.36-1.37 Ångströms, and the carbonyl carbon-oxygen double bond of 1.23 Ångströms [27] [29]. The ethoxy bridge carbon-carbon bonds measure 1.51-1.52 Ångströms, typical of sp³ hybridized carbons [28] [29].
Electronic properties calculated include a dipole moment of 3.2-3.5 Debye, indicating significant molecular polarity arising from the carboxylic acid and ether functionalities [27] [28]. The highest occupied molecular orbital energy ranges from -6.8 to -7.2 electron volts, while the lowest unoccupied molecular orbital energy spans -0.9 to -1.2 electron volts, depending on the computational method employed [28] [29].
Dispersion-corrected functionals such as ωB97X-D and B3LYP-D3 provide improved descriptions of intermolecular interactions, yielding energies of -998.156 and -998.445 Hartrees respectively [27] [28]. These methods better account for π-π stacking and London dispersion forces important in crystal packing predictions [29]. Electron correlation methods like MP2 provide benchmark energies of -996.234 Hartrees, though at significantly higher computational cost [28].